molecular formula C6H11FN2Si B12946716 2-Fluoro-1-(trimethylsilyl)-1H-imidazole

2-Fluoro-1-(trimethylsilyl)-1H-imidazole

Cat. No.: B12946716
M. Wt: 158.25 g/mol
InChI Key: PSYFZVKEVAZQHI-UHFFFAOYSA-N
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Description

2-Fluoro-1-(trimethylsilyl)-1H-imidazole is a fluorinated imidazole derivative Imidazoles are a class of heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-(trimethylsilyl)-1H-imidazole typically involves the fluorination of an imidazole precursor followed by the introduction of the trimethylsilyl group. One common method involves the reaction of 2-fluoroimidazole with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-(trimethylsilyl)-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated imidazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2-Fluoro-1-(trimethylsilyl)-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-1-(trimethylsilyl)-1H-imidazole involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the trimethylsilyl group can improve its solubility and stability. The compound can modulate various biochemical pathways by acting as an inhibitor or activator of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-1-methylimidazole
  • 2-Fluoro-1-(trimethylsilyl)-benzimidazole
  • 2-Fluoro-1-(trimethylsilyl)-thiazole

Uniqueness

2-Fluoro-1-(trimethylsilyl)-1H-imidazole is unique due to the presence of both fluorine and trimethylsilyl groups, which confer distinct chemical and physical properties. The fluorine atom enhances the compound’s reactivity and binding affinity, while the trimethylsilyl group improves its solubility and stability. These features make it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C6H11FN2Si

Molecular Weight

158.25 g/mol

IUPAC Name

(2-fluoroimidazol-1-yl)-trimethylsilane

InChI

InChI=1S/C6H11FN2Si/c1-10(2,3)9-5-4-8-6(9)7/h4-5H,1-3H3

InChI Key

PSYFZVKEVAZQHI-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N1C=CN=C1F

Origin of Product

United States

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